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aluminium/copper alloy powder - 12608-74-1

aluminium/copper alloy powder

Catalog Number: EVT-1513913
CAS Number: 12608-74-1
Molecular Formula: Bi2O7Ti2
Molecular Weight: 0
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Product Introduction

Overview

Aluminium/copper alloy powder is a composite material that combines the properties of aluminium and copper, two metals known for their unique characteristics. This alloy powder is primarily used in various industrial applications due to its advantageous mechanical and physical properties, such as high strength-to-weight ratio, excellent thermal and electrical conductivity, and good corrosion resistance.

Source

Aluminium/copper alloy powders are typically sourced from high-purity aluminium and copper metal powders through various synthesis methods, including mechanical alloying and powder metallurgy. The purity of the metals used is crucial for achieving desired properties in the final alloy.

Classification

Aluminium/copper alloys can be classified based on their composition and microstructure. Common classifications include:

  • Aluminium-Copper Binary Alloys: These contain varying proportions of aluminium and copper.
  • Aluminium-Copper-Magnesium Alloys: These alloys include magnesium to enhance strength and corrosion resistance.
  • Nanostructured Aluminium/Copper Alloys: These are synthesized to achieve finer microstructures that improve mechanical properties.
Synthesis Analysis

Methods

The synthesis of aluminium/copper alloy powders can be achieved through several methods:

  1. Mechanical Alloying: This process involves the repeated fracturing and welding of powder particles in a high-energy ball mill. It allows for the formation of solid solutions and nanostructured materials.
  2. Powder Metallurgy: This technique involves mixing metal powders, compacting them into a desired shape, and then sintering at high temperatures to achieve solid-state bonding.

Technical Details

In mechanical alloying, the milling parameters such as time, speed, and atmosphere (usually inert gas) are critical. For instance, a study indicated that milling times ranging from 2.5 to 20 hours significantly affect the crystallite size of the resulting alloy, with sizes decreasing from 55 nm to 33 nm as milling time increased . The use of process control agents can also influence the morphology and distribution of phases within the alloy.

Molecular Structure Analysis

Structure

The molecular structure of aluminium/copper alloys typically exhibits a face-centered cubic lattice for both aluminium and copper phases. The interaction between these phases leads to the formation of intermetallic compounds such as Al2Cu and AlCu.

Data

X-ray diffraction studies reveal that during mechanical alloying, solid solutions of copper in aluminium can form, which is essential for enhancing the mechanical properties of the alloy . The crystallite size can be determined using the Scherrer equation from X-ray diffraction peak broadening.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing aluminium/copper alloys include:

  • Solid Solution Formation: Copper dissolves in the aluminium matrix during milling, leading to a solid solution phase.
  • Intermetallic Compound Formation: Upon heating or further processing, intermetallics such as Al2Cu may precipitate out from the solid solution.

Technical Details

The formation of these compounds is influenced by factors such as temperature, composition, and processing conditions. For example, increasing copper content tends to enhance strength but may also lead to brittleness if not properly managed .

Mechanism of Action

Process

The mechanism by which aluminium/copper alloys achieve their enhanced properties involves several processes:

  1. Grain Refinement: Mechanical alloying leads to significant grain refinement, which enhances strength through grain boundary strengthening mechanisms.
  2. Solid Solution Strengthening: The dissolution of copper in aluminium increases the hardness and strength due to lattice distortion.
  3. Precipitation Hardening: The formation of intermetallic compounds during heat treatment can further increase hardness.

Data

Studies indicate that as the volume ratio of copper increases in an aluminium/copper alloy, both microhardness and tensile strength improve significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: The density of aluminium/copper alloys typically ranges from 2.7 g/cm³ (aluminium) to approximately 8.9 g/cm³ (copper), depending on composition.
  • Young’s Modulus: Aluminium has a Young's modulus of about 70 GPa while copper has approximately 90 GPa.

Chemical Properties

Applications

Aluminium/copper alloy powders have numerous scientific uses across various industries:

  • Aerospace: Used in structural components due to their lightweight and high-strength properties.
  • Automotive: Employed in engine components where thermal conductivity is crucial.
  • Electronics: Utilized for electrical connectors owing to excellent electrical conductivity.
  • Biomedical Applications: Investigated for use in implants due to biocompatibility when properly processed.
Introduction to Aluminium/Copper Alloy Powders

Aluminium/copper (Al-Cu) alloy powders represent a cornerstone of advanced materials engineering, combining aluminium’s inherent lightness and corrosion resistance with copper’s strength-enhancing capabilities. These powder metallurgy materials enable precise microstructural control essential for high-performance applications across aerospace, defense, and additive manufacturing. Their development leverages metallurgical principles established through decades of research into precipitation hardening and phase transformations, optimized today through sophisticated atomization techniques and thermal processing [1] [10].

Historical Development and Industrial Significance

The metallurgical significance of Al-Cu systems began with Alfred Wilm’s 1906 accidental discovery of age hardening in an Al-3.5%Cu-0.5%Mg alloy. After quenching, initial softness unexpectedly transformed into high strength days later—a phenomenon termed "natural aging." This led to duralumin, the first industrially viable age-hardenable alloy, patented in 1909 [1] [10]. Duralumin’s deployment in Zeppelin airships (1911) and the Junkers F13 aircraft (1919) revolutionized lightweight aviation structures, establishing aluminium alloys as strategic materials [9].

The 20th century saw systematic expansion into wrought alloy families:

  • 2xxx Series (Al-Cu): Standardized post-1970, with alloys like 2024 (Al-4.4Cu-1.5Mg) becoming airframe staples due to their high strength-to-weight ratios [1].
  • Advanced variants: Lithium additions (e.g., Al-Cu-Li alloys) in the late 20th century further reduced density by 3% per 1% Li while increasing stiffness [9].

Industrial production evolved from Deville’s costly chemical reduction (1854) to the scalable Hall-Héroult electrolytic process (1886), enabling mass adoption. Powder production accelerated post-1960s via gas and plasma atomization, allowing rapid solidification of fine, spherical powders with homogeneous microstructures [5] [10].

Table 1: Key Al-Cu Alloy Systems and Their Historical Context [1] [9]

Alloy DesignationNominal Composition (wt%)Development EraIndustrial Impact
Duralumin (2017)Al-4Cu-0.5Mg1909First structural aircraft alloy
2024Al-4.4Cu-1.5Mg-0.6Mn1930sAirframe skins, rivets
Al-Cu-Li (AA 2099)Al-2.7Cu-1.8Li-0.7Mg1990sAirbus A380 wing ribs
Sc-modifiedAl-Cu-0.2Sc2000sAdditive manufacturing

Key Physicochemical Properties of Al-Cu Alloy Systems

Al-Cu alloys derive their properties from copper solubility dynamics and precipitation sequences. Copper exhibits maximum solid solubility of 5.65 wt% at 548°C, plummeting to 0.1% at room temperature. This gradient enables precipitation hardening via controlled thermal treatment [1] [10].

Phase Evolution:

  • GP Zones: Disc-shaped copper-rich clusters (1–2 nm thick) form below 100°C, coherent with the Al matrix. These zones nucleate within hours (natural aging), increasing hardness via lattice strain [1].
  • θ'' Phase (GP II): Metastable, partially coherent Al₃Cu plates (5–10 nm) develop at 100–200°C, maximizing strength in T4 temper alloys [1] [6].
  • θ' Phase: Semi-coherent Al₂Cu precipitates (100–500 nm) form above 250°C, contributing to peak hardness (T6 temper) but reducing ductility [1].
  • θ Phase: Stable, incoherent Al₂Cu particles coarsen above 300°C, causing over-aging and strength loss [1].

Composition-Property Relationships:

  • Copper Content: Increasing Cu (2.5–4.5 wt%) linearly elevates yield strength (YS) from 300 MPa to 543 MPa post-T4 temper due to enhanced θ'' density [6].
  • Trace Additives:
  • Magnesium: Accelerates aging kinetics; forms S-phase (Al₂CuMg) in alloys like 2024, enhancing strength [1].
  • Zirconium/Scandium: Form coherent Al₃(Sc,Zr) dispersoids that inhibit recrystallization, refining grain structure for powder-based components [9] [10].

Table 2: Mechanical Properties vs. Copper Content in Al-Cu Alloy Powders [1] [4] [6]

Cu Content (wt%)Processing Route0.2% YS (MPa)UTS (MPa)Thermal Conductivity (W/m·K)
2.5Extrusion + T4290445152
3.5Extrusion + T4320485140
4.5Extrusion + T4380543121
4.4 (2024)Wrought + T6325470121

Scope of Applications in Advanced Engineering Domains

Aerospace

Al-Cu alloy powders dominate aircraft structures due to their fatigue resistance and specific strength. Key implementations include:

  • Airbus A380: 61% aluminium structure utilizes Al-Cu-Li alloys for upper wing skins, saving ~5% weight versus conventional alloys [9].
  • Boeing 777X: Advanced Al-Cu-Mg powder metallurgy (PM) forgings in wing ribs enable higher payload efficiency [9].

Defense

Military platforms leverage Al-Cu powders for armor systems and weaponry:

  • Vehicle Armor: 7xxx-series Al-Cu-Zn alloys (e.g., 7039, 7085) offer ballistic resistance at half steel’s weight. The M113 armored carrier uses Al-Cu-Mg plates for amphibious mobility [9].
  • Missile Casings: PM-processed Al-Cu alloys (e.g., 2219) provide high yield strength (>350 MPa) for lightweight rocket motor housings [9].

Automotive & Additive Manufacturing

  • Electric Vehicles (EVs): High-conductivity Al-Cu-Mg-Si alloys (e.g., 2139) are laser-sintered into battery thermal management components, combining 170 W/m·K conductivity with 400 MPa UTS [4].
  • Binder Jet Printing: Gas-atomized Al-Cu-Sc powders achieve >99.5% density post-sintering, enabling complex rocket nozzle geometries unattainable via forging [9] [10].

Table 3: Advanced Application-Specific Al-Cu Alloy Powder Compositions [1] [8] [9]

Application DomainAlloy DesignationKey Alloying Elements (wt%)Primary Processing Method
Aerospace forgingsAA 2024Cu:4.4, Mg:1.5, Mn:0.6Hot isostatic pressing
Armor plateAA 7039Cu:0.1, Zn:2.8, Mg:2.5, Cr:0.2Gas atomization + extrusion
Additive manufacturingScalmalloy®Cu:0.2, Mg:4.5, Sc:0.7, Zr:0.3Plasma atomization + LPBF
Electrical contactsC61500 (Cu-Al)Al:8.0, Fe:1.5Water atomization

Properties

CAS Number

12608-74-1

Product Name

aluminium/copper alloy powder

Molecular Formula

Bi2O7Ti2

Synonyms

aluminium/copper alloy powder

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